L-Praziquanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

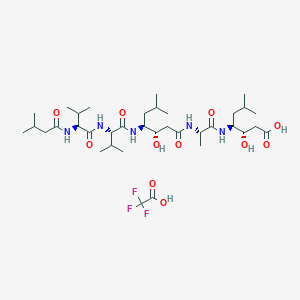

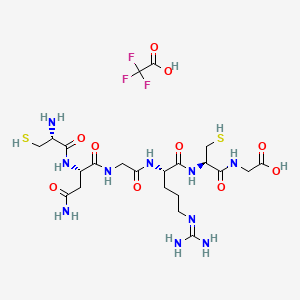

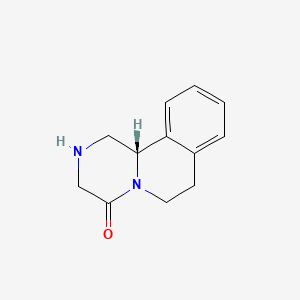

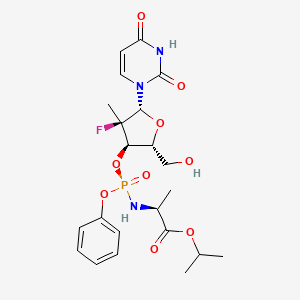

L-Praziquanamina es un producto natural y un enantiómero de praziquanamina. Es un compuesto con la fórmula molecular C12H14N2O y un peso molecular de 202.25 g/mol . Este compuesto se utiliza principalmente para fines de investigación y ha demostrado un potencial en diversas aplicaciones científicas.

Métodos De Preparación

La síntesis de L-Praziquanamina implica varios pasos. Un método común incluye los siguientes pasos :

Reacción de cloroacetaldehído dimetil acetal y solución acuosa de amoníaco: para generar aminoacetaldehído dimetil acetal.

Reacción de condensación de beta-feniletilamina y cloruro de cloroacetilo: para generar un intermedio.

Condensación del intermedio con aminoacetaldehído dimetil acetal: para generar otro intermedio.

Ciclación del intermedio: en presencia de un catalizador ácido para obtener un intermedio adicional.

Acilación del intermedio: usando cloruro de ácido ciclohexanocarboxílico en un solvente orgánico bajo condiciones básicas para producir L-Praziquanamina.

Análisis De Reacciones Químicas

L-Praziquanamina experimenta varias reacciones químicas, incluyendo:

Oxidación: Esta reacción típicamente implica el uso de agentes oxidantes para convertir L-Praziquanamina en su forma oxidada.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores para convertir L-Praziquanamina en su forma reducida.

Sustitución: L-Praziquanamina puede experimentar reacciones de sustitución donde un grupo funcional es reemplazado por otro.

Aplicaciones Científicas De Investigación

Química: Se utiliza como precursor en la síntesis de otros compuestos y como reactivo en varias reacciones químicas.

Biología: L-Praziquanamina ha demostrado un potencial en estudios biológicos, particularmente en la comprensión de los mecanismos de ciertos procesos biológicos.

Medicina: Se está investigando su posible uso en el tratamiento de enfermedades como la esquistosomiasis y la malaria.

Industria: L-Praziquanamina se utiliza en el desarrollo de nuevos materiales y como componente en varios procesos industriales.

Mecanismo De Acción

El mecanismo de acción exacto de L-Praziquanamina no se comprende completamente. Se cree que se dirige a las subunidades β de los canales de calcio dependientes de voltaje, particularmente en Schistosoma mansoni y Schistosoma japonicum . Esta interacción interrumpe el equilibrio de iones de calcio dentro de los parásitos, lo que lleva a su parálisis y muerte eventual.

Comparación Con Compuestos Similares

L-Praziquanamina es similar a otros compuestos como el praziquantel y sus análogos. tiene propiedades únicas que lo hacen distinto :

Praziquantel: Si bien el praziquantel se utiliza ampliamente como fármaco antihelmíntico, L-Praziquanamina se utiliza principalmente para fines de investigación.

Análogos del Praziquantel: Estos análogos se han desarrollado para mejorar la eficacia y reducir los efectos secundarios del praziquantel. L-Praziquanamina sirve como precursor en la síntesis de estos análogos.

Propiedades

IUPAC Name |

(11bS)-1,2,3,6,7,11b-hexahydropyrazino[2,1-a]isoquinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c15-12-8-13-7-11-10-4-2-1-3-9(10)5-6-14(11)12/h1-4,11,13H,5-8H2/t11-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTRDOUXISKJZGL-LLVKDONJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(CNCC2=O)C3=CC=CC=C31 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2[C@H](CNCC2=O)C3=CC=CC=C31 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99746-73-3 |

Source

|

| Record name | Praziquanamine, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59MPM8VTZ6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Xanthylium, 9-[2-carboxy-4(or 5)-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]phenyl]-3,6-bis(dimethylamino)-, inner salt](/img/structure/B8068885.png)

![[(2R,3R,4R,5R,6S,7S,8R,13R,14R,16S,17S,18R)-11-ethyl-5,7,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B8068944.png)

![[(2R,3R,4S,5R,6S,8R,13S,16S,17R,18S)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-[(3S)-3-methyl-2,5-dioxopyrrolidin-1-yl]benzoate;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B8068968.png)